7-Methoxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid
Overview
Description
7-Methoxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid is a quinoline derivative known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by a methoxy group at the 7th position, an oxo group at the 2nd position, and a carboxylic acid group at the 6th position of the quinoline ring. Its molecular formula is C11H9NO4.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the acylation of 4,5-dimethoxyanthranilic acid with malonyl chloride, followed by cyclization to form the quinoline ring . The reaction conditions often require the presence of a base such as triethylamine and a solvent like ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and solvents like dichloromethane.
Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different biological and chemical properties .
Scientific Research Applications
7-Methoxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Methoxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access . The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
4-Hydroxy-2-quinolones: These compounds have a hydroxyl group at the 4th position and are known for their biological activities.
Quinoline-2,4-diones: These derivatives have oxo groups at both the 2nd and 4th positions and are used in various chemical syntheses.
Nalidixic Acid: A well-known quinolone antibiotic with a similar core structure but different functional groups.
Uniqueness: 7-Methoxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 7th position and carboxylic acid group at the 6th position differentiate it from other quinoline derivatives, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
7-methoxy-2-oxo-1H-quinoline-6-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-16-9-5-8-6(2-3-10(13)12-8)4-7(9)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOINSXQLVGEOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=CC(=O)NC2=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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